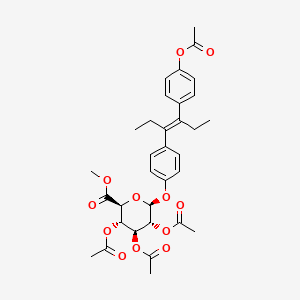

Acetyldiethylstilbestrol 2,3,4-tri-O-acetyl--D-glucuronide methyl ester

描述

Acetyldiethylstilbestrol 2,3,4-tri-O-acetyl–D-glucuronide methyl ester is a synthetic compound with the molecular formula C33H38O12 and a molecular weight of 626.65 . It is primarily used in proteomics research and is known for its complex structure, which includes multiple acetyl and glucuronide groups .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Acetyldiethylstilbestrol 2,3,4-tri-O-acetyl–D-glucuronide methyl ester involves multiple steps, starting with the preparation of diethylstilbestrol. This is followed by the acetylation of the hydroxyl groups and the subsequent glucuronidation. The final step involves the methylation of the glucuronide group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process is carefully controlled to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and pH, are optimized to facilitate the desired chemical transformations .

化学反应分析

Types of Reactions

Acetyldiethylstilbestrol 2,3,4-tri-O-acetyl–D-glucuronide methyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can replace acetyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for various applications .

科学研究应用

Pharmaceutical Intermediate

Acetyldiethylstilbestrol 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester serves as an intermediate in the synthesis of various pharmaceuticals. It is particularly useful in the preparation of diethylstilbestrol β-D-glucuronide, a compound that has been studied for its potential therapeutic effects in hormone-related conditions .

Synthesis of Glycosides

The compound is employed in the synthesis of glycosides, which are important in drug development due to their biological activity. The triacetylated glucuronide form enhances solubility and stability, making it suitable for further chemical modifications .

Reversible β-Glucosidase Inhibitors

Research indicates that derivatives of this compound can act as reversible inhibitors of β-glucosidase enzymes. Such inhibitors have potential applications in treating conditions like diabetes and obesity by modulating carbohydrate metabolism .

Data Tables

| Application | Description |

|---|---|

| Pharmaceutical Intermediate | Used in synthesizing diethylstilbestrol β-D-glucuronide |

| Synthesis of Glycosides | Enhances solubility and stability for drug development |

| Enzyme Inhibition | Acts as a reversible inhibitor of β-glucosidase |

Case Study 1: Synthesis of Diethylstilbestrol β-D-Glucuronide

In a study published by The Clinivex, researchers utilized acetyldiethylstilbestrol 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester as a precursor to synthesize diethylstilbestrol β-D-glucuronide. This synthesis demonstrated improved solubility and bioavailability compared to its parent compound, indicating its potential for enhanced therapeutic efficacy .

Case Study 2: Glycosidic Modifications

A research article highlighted the use of acetyldiethylstilbestrol derivatives in creating glycosidic modifications that exhibit significant biological activity. These modifications were tested for their ability to inhibit specific enzymes involved in carbohydrate metabolism, showcasing the compound's versatility in drug design .

作用机制

The mechanism of action of Acetyldiethylstilbestrol 2,3,4-tri-O-acetyl–D-glucuronide methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

相似化合物的比较

Similar Compounds

Diethylstilbestrol: A synthetic estrogen with similar structural features.

Estradiol Glucuronide: A naturally occurring estrogen conjugate with glucuronide groups.

Ethinylestradiol: A synthetic estrogen used in oral contraceptives.

Uniqueness

Acetyldiethylstilbestrol 2,3,4-tri-O-acetyl–D-glucuronide methyl ester is unique due to its multiple acetyl and glucuronide groups, which confer distinct chemical and biological properties. These features make it particularly useful for specific research applications, such as proteomics and drug metabolism studies .

生物活性

Acetyldiethylstilbestrol 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester (CAS No. 40269-22-5) is a synthetic derivative of diethylstilbestrol (DES), a nonsteroidal estrogen that has been extensively studied for its biological activity. This compound is primarily used in research settings to investigate estrogenic effects and metabolic pathways involving glucuronidation. The following sections provide an overview of its chemical properties, biological activity, relevant case studies, and research findings.

- Molecular Formula: C33H38O12

- Molecular Weight: 626.65 g/mol

- Melting Point: 148-150°C

- Solubility: Soluble in chloroform and methanol

- Appearance: Pale yellow solid

| Property | Value |

|---|---|

| Molecular Formula | C33H38O12 |

| Molecular Weight | 626.65 g/mol |

| Melting Point | 148-150°C |

| Solubility | Chloroform, Methanol |

| Appearance | Pale Yellow Solid |

Biological Activity

The biological activity of Acetyldiethylstilbestrol 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester is primarily linked to its estrogenic properties. This compound acts as an agonist for estrogen receptors (ERs), influencing various biological processes.

Estrogenic Activity

Acetyldiethylstilbestrol and its derivatives have been shown to exhibit significant estrogenic activity, which can lead to various physiological effects:

- Cell Proliferation: In vitro studies indicate that this compound promotes the proliferation of estrogen-sensitive cell lines, such as MCF-7 breast cancer cells .

- Gene Expression Modulation: It influences the expression of genes regulated by estrogen receptors, impacting pathways related to cell growth and differentiation .

Metabolism and Glucuronidation

The compound undergoes metabolic conversion via glucuronidation, a process that enhances its solubility and facilitates excretion. The formation of glucuronides is crucial for understanding the pharmacokinetics and potential toxicity of estrogenic compounds:

- Enzymatic Pathways: Studies have identified specific UDP-glucuronosyltransferases (UGTs) responsible for the glucuronidation of Acetyldiethylstilbestrol derivatives, affecting their biological half-life and activity .

Case Studies

Several studies have explored the effects of Acetyldiethylstilbestrol derivatives on human health and environmental impact:

-

Breast Cancer Research:

A study investigated the role of Acetyldiethylstilbestrol in promoting breast cancer cell proliferation through ER activation. The findings suggested that exposure to this compound could increase the risk of breast cancer in susceptible populations . -

Environmental Endocrine Disruption:

Research highlighted the potential for Acetyldiethylstilbestrol derivatives to act as endocrine disruptors in aquatic environments. The compound's ability to mimic estrogen raises concerns about its effects on wildlife and ecosystems . -

Pharmacokinetics:

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of Acetyldiethylstilbestrol glucuronides in animal models. Results indicated significant differences in metabolic pathways compared to DES itself, emphasizing the importance of studying these derivatives separately .

属性

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[(E)-4-(4-acetyloxyphenyl)hex-3-en-3-yl]phenoxy]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38O12/c1-8-26(22-10-14-24(15-11-22)40-18(3)34)27(9-2)23-12-16-25(17-13-23)44-33-31(43-21(6)37)29(42-20(5)36)28(41-19(4)35)30(45-33)32(38)39-7/h10-17,28-31,33H,8-9H2,1-7H3/b27-26+/t28-,29-,30-,31+,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEOVEVTJJLCOK-FCQDFCJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(CC)C1=CC=C(C=C1)OC(=O)C)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/CC)\C1=CC=C(C=C1)OC(=O)C)/C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746929 | |

| Record name | 4-{(3E)-4-[4-(Acetyloxy)phenyl]hex-3-en-3-yl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

626.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40269-22-5 | |

| Record name | 4-{(3E)-4-[4-(Acetyloxy)phenyl]hex-3-en-3-yl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。